1-(4-methoxyphenyl)-3-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
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Description
1-(4-methoxyphenyl)-3-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C21H21N5O3S2 and its molecular weight is 455.55. The purity is usually 95%.
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Biological Activity
The compound 1-(4-methoxyphenyl)-3-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea represents a novel class of biologically active molecules. Its structural components suggest potential pharmacological properties that warrant detailed investigation. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Structural Overview
The compound is characterized by a complex structure that includes:
- A methoxyphenyl group.
- A thiadiazole moiety, known for its diverse biological activities.
- A urea functional group that enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound has shown promising activity against various bacterial strains. For instance:
- In vitro assays demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- The presence of the thiadiazole ring is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
Anti-inflammatory Effects
Compounds containing thiadiazole and urea functionalities often exhibit anti-inflammatory properties. In a study involving the synthesis of related thiadiazole derivatives:
- Compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in cultured macrophages.
- The results indicated a dose-dependent reduction in cytokine levels (e.g., TNF-alpha and IL-6), suggesting that the compound may modulate inflammatory pathways.
Enzyme Inhibition
One of the most notable activities of thiadiazole derivatives is their ability to inhibit specific enzymes:
- Urease Inhibition : The compound was tested for urease inhibitory activity against Jack bean urease. It exhibited an IC50 value significantly lower than that of standard inhibitors like thiourea.
This indicates a robust potential for this compound as a therapeutic agent in conditions where urease activity contributes to pathophysiology (e.g., urinary tract infections).
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
- Synthesis and Characterization : A series of thiadiazole derivatives were synthesized and characterized using NMR and mass spectrometry. Their biological activities were subsequently evaluated in vitro against various pathogens and enzymes .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to target enzymes such as urease. The docking results suggested strong interactions with active site residues .
- Pharmacokinetic Profiles : Preliminary studies on absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable profiles for some derivatives in this class .
Properties
IUPAC Name |
1-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-29-16-10-8-15(9-11-16)22-19(28)23-20-24-25-21(31-20)30-13-18(27)26-12-4-6-14-5-2-3-7-17(14)26/h2-3,5,7-11H,4,6,12-13H2,1H3,(H2,22,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVPIKCJAKLFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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